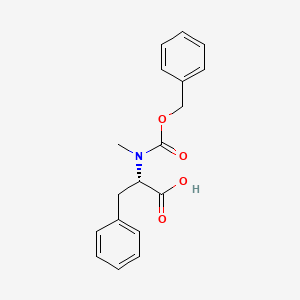
Cbz-N-methyl-L-phenylalanine
Übersicht
Beschreibung
Cbz-N-methyl-L-phenylalanine is a useful research compound. Its molecular formula is C18H19NO4 and its molecular weight is 313.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135129. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Cbz-N-methyl-L-phenylalanine, also known as N-benzylcarbonyl-N-methyl-L-phenylalanine, is a derivative of the amino acid phenylalanine. This compound features a carbobenzoxy (Cbz) protecting group on the amino group and a methyl group on the nitrogen atom. Its molecular formula is , with a molecular weight of approximately 313.35 g/mol. While this compound itself may not exhibit significant biological activity, it serves as an essential building block in peptide synthesis and has implications in various biochemical studies.
Biological Significance
The primary utility of this compound lies in its role as a precursor for synthesizing peptides. The Cbz group protects the amino group, facilitating the formation of peptide bonds without interference from side reactions. This characteristic is crucial in studying protein interactions, enzyme-substrate relationships, and the effects of methylation on biological systems .
Table 1: Comparison of Related Compounds
| Compound Name | Structure/Description | Unique Features |
|---|---|---|
| N-benzyl-L-phenylalanine | Similar structure without methylation | Lacks methyl group; used in different synthetic pathways |
| L-Phenylalanine | Natural amino acid | Essential for protein synthesis; not protected |
| Cbz-L-alanine | Analogous structure with alanine | Used similarly in peptide synthesis but with different properties |
| Aspartame | Methyl ester derivative of L-aspartic acid and L-phenylalanine | A well-known artificial sweetener derived from similar components |
Mechanistic Insights
Research indicates that modifications to the phenylalanine side chain, such as methylation, can significantly alter binding affinities and biological activities. For instance, derivatives of phenylalanine are known to influence neurotransmitter levels and have been investigated for their roles in metabolic disorders . The introduction of a methyl group may affect protein structure and function, potentially enhancing or inhibiting interactions with receptors or transporters.
Case Studies and Research Findings
- Peptide Synthesis : this compound has been utilized in studies focusing on non-enzymatic synthesis of dipeptides. Researchers have explored various conditions affecting yield and selectivity, demonstrating that the presence of protective groups can enhance reaction efficiency .
- Antimicrobial Activity : In a study on amino acid-based surfactants, derivatives including phenylalanine were synthesized and tested for antimicrobial properties. These findings suggest that structural modifications can lead to significant variations in biological activity .
- Enzymatic Interactions : Investigations into the enzymatic reactions involving this compound highlight its role as a substrate or intermediate, particularly in studies examining enzyme specificity and activity modulation through structural changes .
Eigenschaften
IUPAC Name |
(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-19(18(22)23-13-15-10-6-3-7-11-15)16(17(20)21)12-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,20,21)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGXKNMKNMSHRJ-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















